4-(4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE
Description
4-(4-Chlorobenzenesulfonamido)-N-(4-methylphenyl)butanamide is a synthetic sulfonamide derivative characterized by a butanamide backbone substituted with a 4-chlorobenzenesulfonamido group and a 4-methylphenyl moiety. Its structure combines aromatic chlorinated and methylated substituents, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-4-8-15(9-5-13)20-17(21)3-2-12-19-24(22,23)16-10-6-14(18)7-11-16/h4-11,19H,2-3,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXZROFKWPXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylamine to form the sulfonamide intermediate. This intermediate is then reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies indicate that compounds similar to 4-(4-chlorobenzenesulfonamido)-N-(4-methylphenyl)butanamide exhibit notable antimicrobial properties. The sulfonamide moiety is particularly effective against a range of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including those with similar structures to our compound. The results showed that modifications in the aromatic ring significantly influenced their efficacy against resistant strains of bacteria .
Cancer Research
The compound's structure suggests potential applications in cancer therapeutics. Sulfonamides have been studied for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Researchers are investigating the compound's effectiveness as a carbonic anhydrase inhibitor .
Agricultural Applications
Herbicide Development
The sulfonamide functional group has been utilized in designing herbicides due to its ability to disrupt metabolic pathways in plants. Research is ongoing to assess the herbicidal properties of this compound against common agricultural weeds.
Case Study: Herbicidal Activity
A research article highlighted the synthesis of sulfonamide-based herbicides and their effectiveness in controlling weed populations in crops. The study concluded that these compounds could provide a safer alternative to traditional herbicides .
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
A study explored the use of sulfonamide derivatives in creating polymer blends with improved mechanical strength and thermal resistance. The findings indicated that adding this compound could significantly enhance the performance characteristics of standard polymers .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorobenzene and methylphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Hydroxamic Acid and Sulfonamide Families
highlights compounds with structural similarities, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) . These hydroxamic acid derivatives share the 4-chlorophenyl group but differ in their backbone and functional groups. Unlike 4-(4-chlorobenzenesulfonamido)-N-(4-methylphenyl)butanamide, these compounds feature hydroxamic acid (–NHOH) moieties, which are critical for metal chelation and antioxidant activity .
Key Differences:
- Functional Groups: The target compound’s sulfonamido (–SO₂NH–) group replaces the hydroxamic acid in Compounds 8 and 10. This substitution reduces metal-binding capacity but may enhance stability under physiological conditions.
- Biological Activity: Hydroxamic acids in exhibit antioxidant properties (e.g., DPPH radical scavenging), whereas sulfonamides like the target compound are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase or CTPS1 inhibition) .
Pharmacological Analogues from Patent Literature
describes N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives , which are CTPS1 inhibitors for proliferative diseases. These compounds share the butanamide backbone and sulfonamido group but differ in aromatic substituents (e.g., pyridinyl and pyrimidinyl rings vs. chlorobenzene and methylphenyl groups).
Key Differences:
- Substituent Effects: The target compound’s 4-methylphenyl group likely increases lipophilicity compared to the pyridinyl substituents in the patented derivatives. This may alter membrane permeability and target selectivity.
- Target Specificity: The patented compounds are optimized for CTPS1 inhibition, while the target compound’s activity remains uncharacterized in the provided evidence.
Comparative Data Table
Research Findings and Mechanistic Insights
- Antioxidant vs. Enzyme Inhibition: Hydroxamic acids () rely on radical scavenging via –NHOH groups, while sulfonamides like the target compound may inhibit enzymes through sulfonamido interactions with catalytic zinc or other metal ions .
- Structural Determinants of Potency: The 4-methylphenyl group in the target compound could sterically hinder binding to certain targets (e.g., CTPS1) compared to the smaller cyclopropane or pyridinyl groups in patented derivatives .
Biological Activity
4-(4-Chlorobenzenesulfonamido)-N-(4-methylphenyl)butanamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN2O3S
- Molecular Weight : 372.89 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its antibacterial properties, and a butanamide structure that may influence its pharmacokinetic behavior.
Antibacterial Properties
Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial folic acid synthesis. The specific compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
The mechanism by which this compound exerts its antibacterial effects involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and replication.
Toxicity Profile
While the compound exhibits significant antibacterial activity, it is essential to consider its toxicity. Toxicological assessments indicate that it may pose risks to aquatic life, as evidenced by its classification as toxic with long-lasting effects on ecosystems . Furthermore, it has been reported to cause skin irritation and other adverse effects upon exposure .
Study 1: Efficacy Against Resistant Strains
A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that the compound maintained significant antibacterial activity even against methicillin-resistant strains (MRSA), suggesting its potential as a treatment option in resistant infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Study 2: Environmental Impact Assessment
Another research effort focused on the environmental impact of this compound, particularly its effects on aquatic organisms. The findings revealed that exposure led to significant mortality rates in fish species, highlighting the need for careful management during pharmaceutical disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
